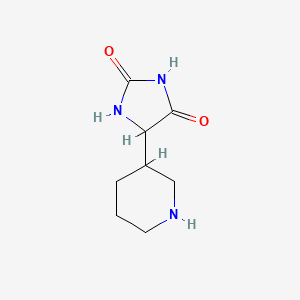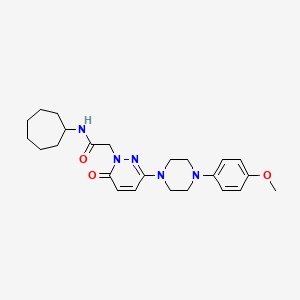![molecular formula C17H23N3O3S B12165995 (1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone](/img/structure/B12165995.png)
(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The piperazino and methylsulfonyl groups may further modulate the compound’s activity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-(1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
4-(1H-indol-3-yl)butanoic acid: Studied for its anti-inflammatory properties.
Uniqueness
(1-isopropyl-1H-indol-5-yl)[4-(methylsulfonyl)piperazino]methanone stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives.
Eigenschaften
Molekularformel |
C17H23N3O3S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(4-methylsulfonylpiperazin-1-yl)-(1-propan-2-ylindol-5-yl)methanone |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)20-7-6-14-12-15(4-5-16(14)20)17(21)18-8-10-19(11-9-18)24(3,22)23/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
LGLDPUFGHOJWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12165912.png)
![N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12165915.png)
![1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B12165917.png)
![methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12165919.png)
![1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12165924.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12165928.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12165962.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12165966.png)
![N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B12165972.png)
![2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline](/img/structure/B12165980.png)
![N-(4-butylphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12165990.png)

![4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12166007.png)
